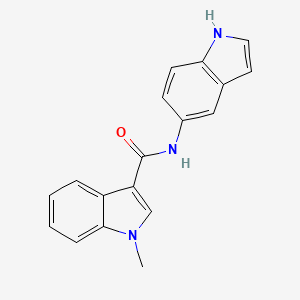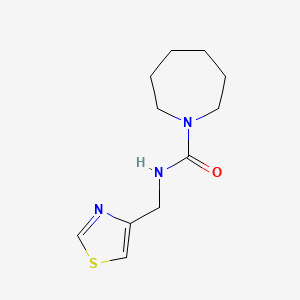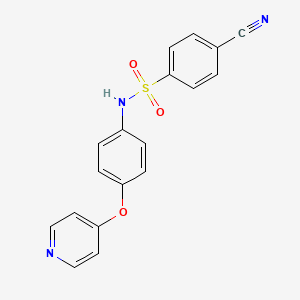
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as CAY10650, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
Wirkmechanismus
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its pharmacological effects by inhibiting GSK-3β, thereby modulating various downstream signaling pathways. GSK-3β is known to regulate the activity of several transcription factors, including β-catenin, c-Jun, and c-Myc, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Inhibition of GSK-3β by this compound has been shown to have several biochemical and physiological effects. These include the modulation of glucose metabolism, the regulation of neuronal survival and plasticity, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in various physiological processes. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. These include the development of more potent and selective GSK-3β inhibitors, the investigation of the therapeutic potential of this compound in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the potential for off-target effects of this compound should be further investigated, and the development of more water-soluble formulations of this compound could improve its utility in laboratory experiments.
Synthesemethoden
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized using a multistep process involving the reaction of indole-5-carboxylic acid with methylamine followed by cyclization with 2-bromoaniline. The resulting intermediate is then coupled with 3-carboxy-N-methylindole to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied in preclinical models of various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. In Alzheimer's disease, this compound has been shown to reduce amyloid-β (Aβ) production and tau phosphorylation, two hallmarks of the disease. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder, this compound has been shown to have mood-stabilizing effects.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDCLKMRMQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)